molecular formula C10H15NO4 B14188121 2,6-Bis(methoxymethoxy)aniline CAS No. 919286-16-1

2,6-Bis(methoxymethoxy)aniline

Cat. No.: B14188121
CAS No.: 919286-16-1
M. Wt: 213.23 g/mol
InChI Key: SSXAHLHBWXFUAV-UHFFFAOYSA-N
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Description

2,6-Bis(methoxymethoxy)aniline is an organic compound characterized by the presence of two methoxymethoxy groups attached to the benzene ring at the 2 and 6 positions, and an aniline group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of methoxymethyl chloride in the presence of a base to protect the hydroxyl groups, followed by a nucleophilic substitution reaction to introduce the aniline group .

Industrial Production Methods: Industrial production of 2,6-Bis(methoxymethoxy)aniline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis(methoxymethoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of substituted aniline derivatives .

Scientific Research Applications

2,6-Bis(methoxymethoxy)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Bis(methoxymethoxy)aniline involves its interaction with specific molecular targets. The methoxymethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The aniline group can undergo various chemical transformations, contributing to the compound’s overall activity .

Comparison with Similar Compounds

    2,6-Dimethoxyaniline: Similar structure but lacks the methoxymethoxy groups.

    2,6-Diethoxyaniline: Similar structure with ethoxy groups instead of methoxymethoxy groups.

    2,6-Diisopropoxyaniline: Similar structure with isopropoxy groups.

Uniqueness: 2,6-Bis(methoxymethoxy)aniline is unique due to the presence of methoxymethoxy groups, which provide distinct chemical properties and reactivity compared to other similar compounds. These groups can influence the compound’s solubility, stability, and interactions with other molecules .

Properties

CAS No.

919286-16-1

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

2,6-bis(methoxymethoxy)aniline

InChI

InChI=1S/C10H15NO4/c1-12-6-14-8-4-3-5-9(10(8)11)15-7-13-2/h3-5H,6-7,11H2,1-2H3

InChI Key

SSXAHLHBWXFUAV-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C(=CC=C1)OCOC)N

Origin of Product

United States

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